molecular formula C18H14N2O5 B15026917 {4-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]phenoxy}acetic acid

{4-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]phenoxy}acetic acid

Cat. No.: B15026917
M. Wt: 338.3 g/mol
InChI Key: CDHUYSZIGKPOEQ-XNTDXEJSSA-N
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Description

{4-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]phenoxy}acetic acid is a complex organic compound characterized by its unique structure, which includes an imidazolidinone ring and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]phenoxy}acetic acid typically involves multiple steps, starting with the preparation of the imidazolidinone ring. This can be achieved through the reaction of phenyl isocyanate with glycine, followed by cyclization. The resulting intermediate is then subjected to a condensation reaction with 4-hydroxybenzaldehyde to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{4-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]phenoxy}acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy group, using reagents like sodium hydroxide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In chemistry, {4-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]phenoxy}acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is being explored for its potential therapeutic effects. Its interactions with biological targets suggest it could be developed into treatments for various diseases, including cancer and inflammatory conditions.

Industry

Industrially, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it valuable in the synthesis of high-value products.

Mechanism of Action

The mechanism of action of {4-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]phenoxy}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted.

Comparison with Similar Compounds

Similar Compounds

    {4-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]phenoxy}propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.

    {4-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]phenoxy}butyric acid: Contains a butyric acid moiety, offering different reactivity and applications.

Uniqueness

The uniqueness of {4-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]phenoxy}acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C18H14N2O5

Molecular Weight

338.3 g/mol

IUPAC Name

2-[4-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]phenoxy]acetic acid

InChI

InChI=1S/C18H14N2O5/c21-16(22)11-25-14-8-6-12(7-9-14)10-15-17(23)20(18(24)19-15)13-4-2-1-3-5-13/h1-10H,11H2,(H,19,24)(H,21,22)/b15-10+

InChI Key

CDHUYSZIGKPOEQ-XNTDXEJSSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)OCC(=O)O)/NC2=O

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)O)NC2=O

Origin of Product

United States

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